2-(3-Chlorophenoxy)ethylamine
Overview
Description
- Chemical Formula : C8H10ClNO
- IUPAC Name : 2-(3-chlorophenoxy)ethanamine
- Synonyms : 1-(2-Aminoethoxy)-3-chlorobenzene
- Physical Form : Colorless to yellow liquid
- Purity : 95%
- Storage Temperature : Room temperature
- Molecular Weight : 171.63 g/mol
Molecular Structure Analysis
- The compound consists of a chlorophenyl group attached to an ethylamine moiety.
Chemical Reactions Analysis
- The mechanism of action is not well defined, but it acts in the central nervous system (CNS) rather than directly on skeletal muscle.
- It is used as a muscle relaxant and blocks nerve impulses sent to the brain.
Scientific Research Applications
Sigma Receptor Ligands
2-(3-Chlorophenoxy)ethylamine derivatives have been synthesized and evaluated as sigma receptor ligands. These compounds exhibit significant binding affinity to sigma receptors, which are implicated in various neurological and psychiatric disorders. For example, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and related compounds show superpotent affinity for the sigma receptor (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Cholesterol Biosynthesis Inhibition
Amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines, including derivatives of 2-(3-Chlorophenoxy)ethylamine, have shown inhibitory activity on cholesterol biosynthesis in vitro. This suggests potential for the development of novel cholesterol-lowering drugs (Rossi, Diamantini, & Pescador, 1989).
Insect Growth Regulation
Ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate, a derivative of 2-(3-Chlorophenoxy)ethylamine, has been synthesized and tested as an insect growth regulator. It showed significant activity against Galleria mellonella, indicating potential as a novel insect growth regulator (Devi & Awasthi, 2022).
Monoamine Oxidase Inhibition
N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a related compound, has been found to inhibit monoamine oxidase (MAO) in vitro and in vivo. MAO inhibitors are used in the treatment of depression and other psychiatric disorders (Fuller, 1968).
Plant Growth Regulation
2-(2,4-Dichlorophenoxy)ethylamine and related compounds have been studied for their growth-regulating activity in higher plants. These studies provide insights into the metabolism and action of such compounds in plant physiology (Nash, Smith, & Wain, 1968).
Safety And Hazards
- Harmful if swallowed.
- Causes skin and eye irritation.
- May cause respiratory irritation.
Future Directions
- Research on its potential applications and further safety studies.
Please note that this analysis is based on available information, and further research may be needed for a more detailed understanding123456789101112131415
If you have any specific questions or need additional details, feel free to ask!
properties
IUPAC Name |
2-(3-chlorophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLZUIZCCAYHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557914 | |
Record name | 2-(3-Chlorophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)ethylamine | |
CAS RN |
6488-00-2 | |
Record name | 2-(3-Chlorophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Chlorophenoxy)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.